Cas no 25700-00-9 (1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone)

1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone is a synthetic organic compound featuring an imidazole-substituted phenyl ketone structure. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The imidazole moiety enhances its utility in coordination chemistry and catalysis, while the ketone group offers reactivity for further functionalization. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry for drug discovery. The compound exhibits stability under standard conditions, facilitating handling and storage. Its applications extend to materials science, where it may serve as a precursor for advanced polymers or ligands in metal-organic frameworks.
1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone structure
25700-00-9 structure
Product Name:1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone
CAS No:25700-00-9
MF:C11H10N2O
MW:186.20990228653
CID:1109912
PubChem ID:14287979
Update Time:2025-05-22

1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone
    • DB-126802
    • SCHEMBL7280094
    • EN300-392977
    • 3'-(1-Imidazolyl)acetophenone
    • 1-[3-(1H-imidazol-1-yl)phenyl]Ethanone
    • 25700-00-9
    • CS-0248178
    • 1-(3-imidazol-1-ylphenyl)ethanone
    • 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one
    • 1-(3-(1H-imidazol-1-yl)phenyl)ethanone
    • Z1251357824
    • KGYWVEACRHBHPR-UHFFFAOYSA-N
    • AKOS017514751
    • Inchi: 1S/C11H10N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-8H,1H3
    • InChI Key: KGYWVEACRHBHPR-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC=C(C=1)N1C=NC=C1

Computed Properties

  • Exact Mass: 186.079312947g/mol
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 34.9Ų

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1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone Related Literature

Additional information on 1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone

1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone: A Comprehensive Overview

1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone, also known by its CAS number 25700-00-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring an imidazole ring and a ketone group, has garnered attention due to its potential applications in drug design and material science. Recent studies have further illuminated its properties, making it a subject of ongoing research.

The molecular structure of 1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone comprises a benzene ring substituted with an imidazole moiety at the 3-position and a ketone group at the para position. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its interactions in various chemical environments. The imidazole ring, known for its aromaticity and ability to form hydrogen bonds, contributes to the compound's versatility in binding with other molecules.

Recent research has focused on the synthesis and characterization of 25700-00-9. Scientists have developed novel synthetic routes that enhance the efficiency and scalability of production. For instance, a study published in 2023 highlighted a one-pot synthesis method utilizing microwave-assisted conditions, which significantly reduces reaction time while maintaining high yields. This advancement is particularly promising for industrial applications where large-scale production is required.

In terms of pharmacological applications, 1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone has shown potential as a lead compound in drug discovery. Its ability to modulate specific biological targets, such as protein kinases and receptors, has been explored in preclinical studies. A 2023 study demonstrated that this compound exhibits selective inhibition against certain kinases involved in cancer pathways, suggesting its potential as an anticancer agent.

Beyond pharmacology, this compound has found applications in material science. Its aromaticity and ability to form stable complexes make it a candidate for use in organic electronics. Researchers have investigated its role as a building block in constructing conjugated systems for organic light-emitting diodes (OLEDs). Preliminary results indicate that materials incorporating this compound exhibit enhanced electron transport properties, paving the way for more efficient electronic devices.

The stability and reactivity of 25700-00-9 under various conditions have also been extensively studied. Recent findings reveal that the compound demonstrates good thermal stability up to 250°C, making it suitable for high-temperature applications. Additionally, its reactivity towards nucleophilic attack has been exploited in developing new synthetic methodologies for complex molecules.

In conclusion, 1-[3-(1H-imidazol-1-yl)phenyl]-Ethanone, or CAS number 25700-00-9, stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development.

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